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molecular formula C7H4FN3O B2841206 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1436850-60-0

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No. B2841206
M. Wt: 165.127
InChI Key: YTCNVRVBGUGSDX-UHFFFAOYSA-N
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Patent
US09187469B2

Procedure details

59.23 g (0.387 mol) of benzotriazol-1-ol, 65.776 ml (0.387 mol) of N-ethyldiisopropylamine and 74.15 g (0.387 mol) of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride were added successively at room temperature to a solution of 50.0 g (0.322 mol) of 2-amino-4-fluorobenzoic acid in 600 ml of dimethylformamide. 64.46 ml (0.451 mol) of ammonia in methanol (7 mol/l) were added dropwise with stirring, and the mixture was stirred for 18 hours. Water (2 l) and concentrated sodium chloride solution (0.5 l) were added to the batch. The mixture was extracted three times with ethyl acetate (0.75 l each time). The organic phase was dried over sodium sulfate, filtered, and the solvent was subsequently stripped off in a Rotavapor. The residue was triturated with 2-methoxy-2-methylpropane (0.2 l) and ligroin (0.1 l). The crystalline precipitate was filtered off with suction and dried in a drying cabinet, giving 44.5 g of 2-amino-4-fluorobenzamide as solid. 35.85 g (0.520 mol) of sodium nitrite in 75 ml of water were added dropwise at room temperature to a suspension of 44.5 g (0.289 mol) of 2-amino-4-fluorobenzamide in 1.4 l of hydrochloric acid (25%). The mixture was stirred for 2 hours with ice-cooling. The deposited precipitate was filtered off with suction, rinsed with water and dried at 60° C. in a vacuum drying cabinet, giving 32.58 g of 7-fluoro-3H-benzo[d]-1,2,3-triazin-4-one as solid; HPLC/MS (M+H)+=166; 1H NMR (300 MHz, DMSO) δ 8.32 (dd, J=8.8, 5.7, 1H), 7.87 (dd, J=9.0, 2.5, 1H), 7.64 (td, J=8.7, 2.5, 1H).
Quantity
35.85 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=[O:9]>O.Cl>[F:15][C:13]1[CH:12]=[CH:11][C:7]2[C:8](=[O:9])[NH:10][N:1]=[N:5][C:6]=2[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
35.85 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
44.5 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC(=C1)F
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
1.4 L
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours with ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The deposited precipitate was filtered off with suction
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC2=C(N=NNC2=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.58 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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